molecular formula C22H23BrN2O6 B5910234 ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE

ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE

Cat. No.: B5910234
M. Wt: 491.3 g/mol
InChI Key: KPEHNUBSLKTQBN-PLRJNAJWSA-N
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Description

ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyimino group, and an ethoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.

    Introduction of the Hydroxyimino Group: This step involves the reaction of the bromophenyl intermediate with hydroxylamine to form the hydroxyimino group.

    Formation of the Ethoxy Group: This step involves the reaction of the intermediate with ethyl alcohol under acidic or basic conditions to form the ethoxy group.

    Amidation Reaction: This step involves the reaction of the intermediate with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines (NH3) and thiols (RSH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the hydroxyimino group may participate in redox reactions. The ethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE can be compared with similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the hydroxyimino and amido groups.

    Ethyl 2-bromo-(4-bromophenyl)acetate: Contains an additional bromine atom but lacks the hydroxyimino and amido groups.

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: Contains a fluorine atom but lacks the hydroxyimino and amido groups.

Properties

IUPAC Name

ethyl 4-[[5-[(2E)-2-(4-bromophenyl)-2-hydroxyiminoethoxy]-5-oxopentanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O6/c1-2-30-22(28)16-8-12-18(13-9-16)24-20(26)4-3-5-21(27)31-14-19(25-29)15-6-10-17(23)11-7-15/h6-13,29H,2-5,14H2,1H3,(H,24,26)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHNUBSLKTQBN-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=NO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OC/C(=N/O)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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